Enzyme Substrate Specificity for PMI
The anomeric configuration is a decisive factor for substrate recognition by phosphomannose isomerase (PMI). A comparative energy-balance study of ligand binding to Type I Zn-metalloenzyme PMI from Candida albicans evaluated β-D-mannopyranose 6-phosphate (β-M6P), its α-anomer (α-M6P), and the C-2 epimer β-glucopyranose 6-phosphate (β-G6P) [1]. The computational analysis showed a more favorable energy balance for β-M6P, which aligns with experimental data demonstrating that β-M6P is the active PMI substrate, whereas α-M6P and β-G6P are inactive or function only as weak inhibitors [1].
| Evidence Dimension | Enzyme Substrate Activity |
|---|---|
| Target Compound Data | Active substrate |
| Comparator Or Baseline | α-D-mannopyranose 6-phosphate (α-M6P) and β-D-glucopyranose 6-phosphate (β-G6P) |
| Quantified Difference | Binary (Active vs. Inactive/Weak Inhibitor) |
| Conditions | Computational energy balances and experimental enzyme assays with Type I Zn-metalloenzyme PMI from Candida albicans. |
Why This Matters
This demonstrates a binary functional switch based solely on anomeric configuration, confirming that beta-D-mannopyranose is the required starting material for studying or leveraging PMI-related pathways.
- [1] Gresh, N., et al. (2011). Polarizable water networks in ligand-metalloprotein recognition. Impact on the relative complexation energies of Zn-dependent phosphomannose isomerase with D-mannose 6-phosphate surrogates. The Journal of Physical Chemistry B, 115(25), 8304-8316. View Source
